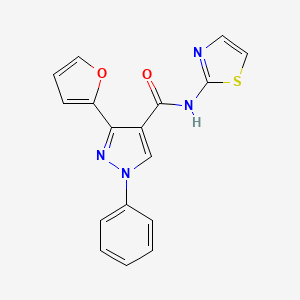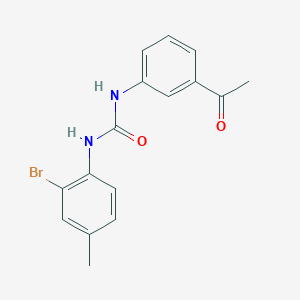
N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea, also known as BPU, is a chemical compound that has been widely studied for its potential use in various scientific research applications. BPU is a urea derivative that has shown promising results in the fields of cancer research, drug discovery, and medicinal chemistry. In
作用機序
The mechanism of action of N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has also been found to inhibit the activity of the androgen receptor, which is a receptor that plays a role in the growth of prostate cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. Additionally, N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of using N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea in lab experiments is that it has shown activity against various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has shown activity against various enzymes and receptors, making it a useful tool for drug discovery and medicinal chemistry. However, one limitation of using N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
将来の方向性
There are many future directions for the study of N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer therapies. Another direction is to explore its potential use in combination with other anticancer agents, which may increase its efficacy. Additionally, N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea could be further studied for its potential use in other diseases, such as neurodegenerative diseases and inflammatory diseases.
合成法
The synthesis of N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea involves the reaction of 3-acetylphenyl isocyanate with 2-bromo-4-methylphenylamine. The reaction yields N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea as a white solid with a melting point of 219-221°C. The synthesis method has been optimized to produce high yields of N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea with high purity.
科学的研究の応用
N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has been extensively studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has also shown potential as a drug discovery tool, as it can be used to identify novel targets for cancer therapy. Additionally, N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has been investigated for its potential use in medicinal chemistry, as it has shown activity against various enzymes and receptors.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(2-bromo-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-6-7-15(14(17)8-10)19-16(21)18-13-5-3-4-12(9-13)11(2)20/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNVYNOQZBORBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(2-bromo-4-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

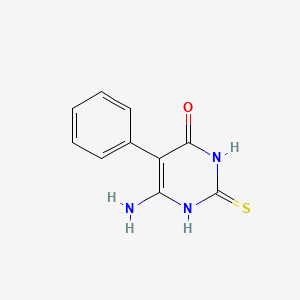
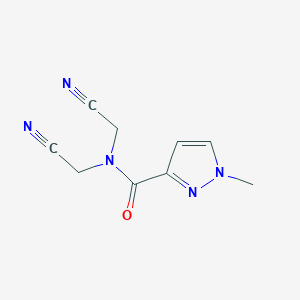
![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)
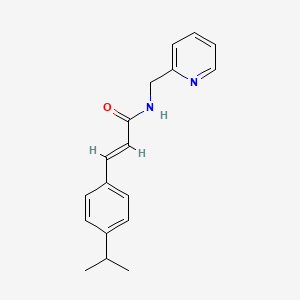

![5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5888204.png)
![2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5888211.png)
![6-[2-(4-fluorophenyl)vinyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5888216.png)
![N-(3-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5888226.png)
![N-ethyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5888232.png)
![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)
